N-Octadecyl-13-docosenamide
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Overview
Description
N-Octadecyl-13-docosenamide, also known as erucamide, is a long-chain fatty acid amide. It is derived from erucic acid, which is a monounsaturated omega-9 fatty acid. This compound is commonly used as a slip agent in polymer processing, providing lubrication and reducing friction between polymer layers.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Octadecyl-13-docosenamide can be synthesized through the reaction of erucic acid with ammonia or an amine under high-temperature conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the amide bond. The process can be carried out in a solvent or in a solvent-free environment, depending on the desired purity and yield of the product.
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process that involves the hydrogenation of erucic acid to form behenic acid, followed by amidation with ammonia or an amine. This method ensures high efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Octadecyl-13-docosenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxides and peroxides of this compound.
Reduction: Primary amines.
Substitution: Various substituted amides.
Scientific Research Applications
N-Octadecyl-13-docosenamide has a wide range of applications in scientific research:
Chemistry: Used as a slip agent in polymer processing to reduce friction and improve the flow of polymer materials.
Biology: Studied for its role in cellular processes and interactions, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential neuroactive properties and its role in modulating neural activity.
Industry: Employed in the production of plastics, coatings, and lubricants due to its excellent slip properties.
Mechanism of Action
The mechanism by which N-Octadecyl-13-docosenamide exerts its effects involves its interaction with lipid membranes and proteins. It can modulate the fluidity and permeability of cell membranes, influencing various cellular processes. Additionally, it may interact with specific receptors or enzymes, altering their activity and leading to downstream effects on cellular function.
Comparison with Similar Compounds
Similar Compounds
Oleamide: Another fatty acid amide with similar slip properties but derived from oleic acid.
Stearamide: A saturated fatty acid amide with different physical properties due to the absence of double bonds.
Behenamide: Derived from behenic acid, with similar applications in polymer processing.
Uniqueness
N-Octadecyl-13-docosenamide is unique due to its long-chain structure and the presence of a double bond, which imparts specific physical and chemical properties. Its ability to reduce friction and improve the flow of polymer materials makes it particularly valuable in industrial applications.
Properties
IUPAC Name |
N-octadecyldocos-13-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSNPOOETKRESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H79NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864206 |
Source
|
Record name | N-Octadecyldocos-13-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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